AS703988
Descripción
AS703988 (also known as MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) . MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. By selectively binding to MEK1/2, AS703988 inhibits the activation of downstream extracellular signal-regulated kinases (ERK1/2), thereby blocking growth factor-mediated tumor cell signaling and proliferation .
Propiedades
Nombre IUPAC |
NONE |
|---|---|
SMILES |
NONE |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>5 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B. |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares AS703988 with two functionally similar kinase inhibitors, Ruxolitinib Phosphate (JAK1/2 inhibitor) and Encorafenib (BRAF inhibitor), based on mechanism, clinical applications, and physicochemical properties derived from available evidence:
Key Contrasts:
- Target Specificity: AS703988’s MEK1/2 inhibition is downstream of BRAF, making it theoretically effective in BRAF-mutant and RAS-mutant cancers.
- Development Stage : AS703988 remains in early-phase trials, whereas Ruxolitinib and Encorafenib are FDA-approved with well-established efficacy and safety profiles .
- Structural Diversity : AS703988’s structure (undisclosed in evidence) likely differs from Ruxolitinib’s pyrazolo-pyrimidine core and Encorafenib’s imidazo-pyridine scaffold, impacting pharmacokinetics and target binding .
Research Findings and Challenges
- AS703988 in Preclinical Models: Demonstrates potent inhibition of ERK phosphorylation in melanoma cell lines (IC₅₀ ~10 nM) and tumor growth suppression in xenografts .
- Comparison with Other MEK Inhibitors : Unlike trametinib (MEK1/2 inhibitor with FDA approval), AS703988’s oral bioavailability and toxicity profile require further optimization .
- Synergy with BRAF Inhibitors: Preclinical data suggest AS703988 could enhance the efficacy of BRAF inhibitors like Encorafenib, mirroring the success of combined BRAF/MEK inhibition in melanoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
